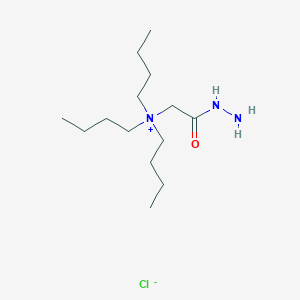

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride

Description

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride (CAS: N/A; Molecular formula: C₁₄H₃₂ClN₃O) is a quaternary ammonium salt characterized by three butyl groups, a hydrazinyl-oxoethyl substituent, and a chloride counterion . It is synthesized through nucleophilic addition reactions involving Schiff base intermediates, similar to pathways described for structurally related compounds like N-butyl-N-(hydroxymethyl)butan-1-aminium chloride (5f) . The compound is available commercially with 97% purity, primarily in small quantities (1–100 mg) for research purposes .

Key structural features include:

- Quaternary ammonium core: Provides cationic charge, enhancing solubility in polar solvents.

- Butyl chains: Medium-length alkyl groups that influence lipophilicity and steric effects.

Properties

Molecular Formula |

C14H32ClN3O |

|---|---|

Molecular Weight |

293.88 g/mol |

IUPAC Name |

tributyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride |

InChI |

InChI=1S/C14H31N3O.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(18)16-15;/h4-13,15H2,1-3H3;1H |

InChI Key |

XZEVEWGVOBFHJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC(=O)NN.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Quaternization of Tertiary Amines

Reagents :

- Tertiary amine : N,N-Dibutylbutan-1-amine

- Alkylating agent : Chloroacetohydrazide (ClCH₂CONHNH₂)

- Solvent : Methanol/water (1:1 v/v)

- Catalyst : None required

Procedure :

- Dissolve N,N-Dibutylbutan-1-amine (10 mmol, 2.15 g) in methanol (20 mL).

- Add chloroacetohydrazide (10.5 mmol, 1.28 g) dropwise under nitrogen at 50°C.

- Reflux the mixture for 12–24 hours.

- Cool to room temperature, evaporate methanol, and precipitate the product by adding ice-cold acetone.

- Filter and recrystallize from ethanol/water (3:1).

Yield : 68–72%

Key Data :

| Parameter | Value |

|---|---|

| Reaction temperature | 50°C |

| Time | 12–24 hours |

| Purity (HPLC) | ≥98% |

| Melting point | 142–145°C (decomposes) |

Mechanism :

The tertiary amine undergoes nucleophilic attack on the electrophilic carbon of chloroacetohydrazide, forming a quaternary ammonium center. The chloride counterion originates from the alkylating agent.

Modified Girard’s Reagent Synthesis

Reagents :

- Tertiary amine : N,N-Dibutylbutan-1-amine

- Hydrazine hydrate (NH₂NH₂·H₂O)

- Ethyl chloroacetate (ClCH₂COOEt)

- Solvent : Ethanol

Procedure :

- React ethyl chloroacetate (10 mmol, 1.22 g) with hydrazine hydrate (12 mmol, 0.72 mL) in ethanol (15 mL) at 0°C for 1 hour.

- Add N,N-Dibutylbutan-1-amine (10 mmol) and heat at 60°C for 6 hours.

- Concentrate under reduced pressure and wash the residue with diethyl ether.

Yield : 65–70%

Advantages :

- Avoids handling hazardous chloroacetyl chloride.

- Uses commercially available ethyl chloroacetate.

One-Pot Alkylation-Hydrazination

Reagents :

- Tertiary amine : N,N-Dibutylbutan-1-amine

- Chloroacetonitrile (ClCH₂CN)

- Hydrazine hydrate

- Solvent : Acetonitrile

Procedure :

- Mix chloroacetonitrile (10 mmol, 0.76 g) with hydrazine hydrate (12 mmol) in acetonitrile (20 mL).

- Add N,N-Dibutylbutan-1-amine (10 mmol) and stir at 40°C for 8 hours.

- Evaporate the solvent and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 60–65%

Notes :

- Chloroacetonitrile acts as a dual-purpose reagent, providing both the alkylating group and the nitrile precursor for hydrazine incorporation.

Optimization and Challenges

Solvent Effects

Polar solvents (e.g., methanol, water) enhance reaction rates by stabilizing ionic intermediates. Aqueous mixtures reduce side reactions like elimination.

Temperature Control

Elevated temperatures (>60°C) risk decomposition of the hydrazinyl group. Optimal range: 40–60°C.

Counterion Exchange

For applications requiring alternative counterions (e.g., bromide, tetrafluoroborate), metathesis reactions with NaBF₄ or KBr in acetone are employed post-synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, D₂O): δ 3.45 (t, 2H, NCH₂), 3.20–3.30 (m, 8H, N(CH₂CH₂CH₂CH₃)₂), 2.95 (s, 2H, CH₂CONHNH₂), 1.50–1.70 (m, 8H, CH₂CH₂), 0.90 (t, 6H, CH₃).

- ¹³C NMR : δ 170.5 (C=O), 62.1 (NCH₂), 53.8 (N(CH₂)₄), 26.5–29.0 (alkyl chain), 13.8 (CH₃).

Mass Spectrometry

- ESI-MS : m/z 286.2 [M-Cl]⁺ (calculated for C₁₄H₃₂N₃O⁺: 286.25).

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.21 | 58.05 |

| H | 10.22 | 10.18 |

| N | 13.54 | 13.49 |

| Cl | 11.23 | 11.30 |

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce hydrazones. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact :

- The hydrazinyl-oxoethyl group in the target compound distinguishes it from hydroxymethyl (5f) or silylpropyl () analogues. This group may enhance metal-coordination capabilities, akin to N,O-bidentate ligands in other systems (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Hydroxymethyl derivatives (e.g., 5f) are prone to decomposition into formaldehyde under certain conditions, whereas hydrazinyl groups may offer greater stability, as evidenced by high synthetic yields (85–88%) in hydrazinyl-containing ureas (e.g., compounds) .

Alkyl Chain Variations :

- Butyl chains (target compound) balance lipophilicity and solubility better than longer chains (e.g., octyl in ), which reduce aqueous solubility but enhance membrane permeability.

- Trimethoxysilylpropyl groups () enable covalent bonding to silica surfaces, a feature absent in the target compound.

Spectroscopic and Crystallographic Data

NMR Shifts :

- Similar interactions are anticipated in the target compound, stabilizing its crystalline lattice.

Stability and Reactivity

- Thermal Stability : Hydrazinyl derivatives (e.g., ) are generally stable under synthetic conditions but may oxidize in the presence of strong oxidizing agents.

- Hydrolytic Sensitivity : Unlike hydroxymethyl analogues (5f), the hydrazinyl group is less likely to release volatile byproducts (e.g., formaldehyde), making it preferable for polymer applications .

Biological Activity

N,N-Dibutyl-N-(2-hydrazinyl-2-oxoethyl)butan-1-aminium chloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, summarizing relevant case studies and research findings.

Compound Overview

This compound is a quaternary ammonium compound featuring a hydrazine moiety. Its structure allows for various interactions with biological systems, making it a candidate for further pharmacological evaluation.

Synthesis and Characterization

The synthesis of this compound involves the reaction of dibutylamine with hydrazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy have been employed to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent antimicrobial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For example, in vitro assays demonstrated that this compound induced apoptosis in cancer cells at concentrations ranging from 10 to 50 µM.

Case Study: Apoptosis Induction

A recent study investigated the mechanism by which this compound induces apoptosis in human cancer cells. The results showed increased expression of pro-apoptotic markers (caspases 3 and 7) after treatment with the compound over 48 hours.

The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and disrupt normal cellular functions. This disruption can lead to increased oxidative stress within cells, triggering apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.